REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CN(C=O)C.[NH2:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=O)=[CH:15][CH:14]=1.N1C=CC=CC=1.[CH3:28][C:29]1[CH:34]=[CH:33][CH:32]=[C:31]([CH3:35])[C:30]=1[NH2:36].C(N)CN>C(Cl)Cl>[NH2:12][C:13]1[CH:14]=[CH:15][C:16]([C:17]([NH:36][C:30]2[C:31]([CH3:35])=[CH:32][CH:33]=[CH:34][C:29]=2[CH3:28])=[O:19])=[CH:20][CH:21]=1
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Name
|
|
Quantity
|
1.9 mL
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Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.7 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
22 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.5 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
1.33 g
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Type
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reactant
|
Smiles
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CC1=C(C(=CC=C1)C)N
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Name
|
|
Quantity
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3.3 mL
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Type
|
reactant
|
Smiles
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C(CN)N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting foamy white suspension was stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was kept at 0° C
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Type
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TEMPERATURE
|
Details
|
cooled again to 0° C
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
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Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
The flask was again cooled to 0° C.
|
Type
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STIRRING
|
Details
|
Stirring
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Type
|
WAIT
|
Details
|
was continued for 50 min
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Duration
|
50 min
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in ethanol (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 2 d
|
Duration
|
2 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water (50 mL) was added to the residue
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Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
WASH
|
Details
|
rinsed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)NC2=C(C=CC=C2C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.904 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |